Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Myeloperoxidase inhibition Inflammation Structure-activity relationship

This specific benzoxazolone derivative exhibits a distinct, quantitatively different MPO inhibitory profile compared to the 2-methyl and 4-nitro analogs, making it essential for SAR calibration. Additionally, it is pre-characterized for CYP3A5 inhibition in human cell-based assays, enabling immediate metabolism-dependent DDI studies without commissioning de novo assays. Procure alongside its thioxo bioisostere to dissect the pharmacological consequences of O→S substitution. Delivered with ≥98% purity and batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C17H16N2O3
Molecular Weight 296.32g/mol
CAS No. 830344-21-3
Cat. No. B353454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS830344-21-3
Molecular FormulaC17H16N2O3
Molecular Weight296.32g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
InChIKeyWZFANJWWGVSNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 830344-21-3): A 4-Methylphenyl Propionamide Benzoxazolone for MPO and CYP Enzyme Research


N-(4-Methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 830344-21-3) is a synthetic benzoxazolone derivative featuring a 4-methylphenyl substituent on the N-phenyl ring and a propanamide linker [1]. It belongs to a class of compounds investigated for myeloperoxidase (MPO) inhibition and cytochrome P450 enzyme modulation [1][2]. The compound is commercially available at ≥98% purity with batch-specific QC documentation .

Why N-(4-Methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Cannot Be Substituted by Other Benzoxazolone Derivatives


Within the ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylpropionamide series, subtle variations in the N-phenyl substituent dramatically alter MPO inhibitory potency. Soyer et al. (2005) demonstrated that the 2-methyl and 4-nitro derivatives were the most active, while the 4-methyl analog (this compound) exhibited a distinct, quantitatively different inhibitory profile [1]. Additionally, this compound has been specifically assayed for CYP3A5 inhibition, a target not evaluated for many close analogs, meaning generic substitution risks selecting a compound with uncharacterized or diverging CYP interaction liability [2].

Quantitative Differentiation of N-(4-Methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Against Closest Analogs


MPO Inhibition Activity Relative to 2-Methyl and 4-Nitro Congeners

In the Soyer et al. (2005) study of twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives, the 2-methyl and 4-nitro substituted compounds were explicitly identified as the most active MPO chlorinating activity inhibitors [1]. The 4-methylphenyl analog (this compound) falls within the same series but did not achieve the maximal potency of the 2-methyl or 4-nitro benchmarks, indicating a defined position in the activity rank order [1]. Selection of this compound over the more potent analogs is warranted when a moderate MPO inhibition profile is desired for mechanistic studies or when the 2-methyl/4-nitro compounds exhibit off-target liabilities.

Myeloperoxidase inhibition Inflammation Structure-activity relationship

CYP3A5 Inhibition Liability Versus Structurally Similar Benzoxazolones

This compound has been specifically evaluated in a CYP3A5 inhibition assay using doxycycline-induced CYP3A5-overexpressing human AsPC1 cells, with midazolam as a probe substrate and LC-MS/MS quantification [1]. In contrast, the closely related N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CHEMBL1484720) and N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CHEMBL1879944) lack reported CYP3A5 activity data in the same curated databases [2][3]. This makes the 4-methylphenyl compound the only analog with documented CYP3A5 interaction data, a critical differentiator for ADME/Tox profiling.

CYP3A5 inhibition Drug metabolism Hepatocyte assay

Certified Purity and Batch-Specific QC Documentation Versus Uncharacterized Commercial Alternatives

Commercially, Bidepharm supplies this compound at a standard purity of ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many structurally analogous benzoxazolone propanamides (e.g., N-(3-chloro-2-methylphenyl) and N-(2-ethyl-6-methylphenyl) variants) are often listed by vendors without documented purity levels or batch-specific analytical data . For procurement decisions where reproducible biological or analytical results depend on verified purity, this compound's documented QC profile provides a measurable advantage.

Chemical purity Quality control Procurement specification

Physicochemical Properties Differentiating the 4-Methylphenyl Analog from the Thioxo Bioisostere

The target compound (C=O at position 2) is the oxo analog of the thioxo derivative N-(4-methylphenyl)-3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanamide, which has been profiled for binding to Epstein-Barr virus nuclear antigen 1 (EBNA1) and related viral targets [1][2]. The O→S replacement alters hydrogen-bond acceptor strength, electronic distribution, and lipophilicity, directly impacting target engagement. The thioxo analog's reported BindingDB entry (BDBM62476) documents activity against EBNA1, whereas the oxo compound has been directed toward MPO and CYP3A5 targets [1][3]. This target selectivity divergence is a fundamental differentiator for procurement based on the intended biological assay.

Physicochemical properties Bioisosterism Molecular recognition

Optimal Use Cases for N-(4-Methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in Research and Procurement


SAR Studies of MPO Inhibition Requiring a Moderate-Activity Anchor Compound

Researchers conducting structure-activity relationship (SAR) studies on benzoxazolone-based MPO inhibitors can use this compound as a reference point of moderate activity, contrasting it with the more potent 2-methyl and 4-nitro analogs identified by Soyer et al. (2005) [1]. Its defined position in the activity rank order allows calibration of assay sensitivity and exploration of substituent effects that produce intermediate inhibition.

CYP3A5-Mediated Drug Metabolism Profiling in Early ADME/Tox Screening

This compound is pre-characterized for CYP3A5 inhibition in a human cell-based assay, providing a starting point for metabolism-dependent drug-drug interaction studies [2]. Procurement of this specific analog enables laboratories to leverage existing profiling data rather than commissioning de novo CYP3A5 assays for uncharacterized benzoxazolone congeners.

Chemical Biology Probe Development Differentiating Oxo vs. Thioxo Benzoxazolone Pharmacology

The target compound (oxo form) and its thioxo bioisostere exhibit divergent primary target profiles—MPO/CYP3A5 vs. viral EBNA1, respectively [2][3]. Parallel procurement of both compounds supports chemical biology studies aimed at dissecting the pharmacological consequences of the O→S substitution on target engagement and cellular phenotype.

Analytical Reference Standard with Batch-Certified Purity for Method Validation

With ≥98% purity supported by NMR, HPLC, and GC documentation, this compound serves as a qualified reference standard for analytical method development, calibration curve construction, and system suitability testing in laboratories quantifying benzoxazolone derivatives in biological matrices .

Quote Request

Request a Quote for N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.